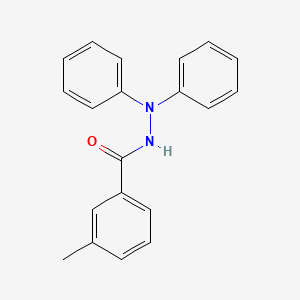![molecular formula C14H17N3O5S2 B5610352 N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5610352.png)
N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research on compounds containing isoxazole, thiophene, and sulfonamide functional groups focuses on exploring their diverse chemical reactions, synthesis methods, molecular structures, and their physical and chemical properties. These components are commonly studied in the field of medicinal chemistry and materials science due to their potential applications in drug development and advanced materials.
Synthesis AnalysisThe synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of poly(amide–imide–imide)s involves the ring-opening addition and polycondensation reactions, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Yang et al., 2002). This suggests that similar strategies, involving the careful selection of starting materials and reaction conditions, could be employed for the synthesis of "N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide."
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as NMR, X-ray crystallography, and spectroscopic methods. For example, the crystal structure of a Schiff base related to our compound of interest was determined, providing insights into its molecular conformation and interactions (Subashini et al., 2009). These techniques are crucial for understanding the three-dimensional arrangement of atoms in a molecule and how this influences its properties and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with isoxazole, thiophene, and sulfonamide groups can vary widely depending on the specific functional groups and the reaction conditions. The reactivity of such compounds often involves nucleophilic substitution, oxidation-reduction reactions, and the formation of coordination complexes. For example, studies on the chemical reactions of isoxazole-derivatives reveal their potential for nucleophilic chemistry and the synthesis of insecticidal compounds (Yu et al., 2009).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(oxolan-2-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-9-5-13(17-22-9)16-14(18)12-6-11(8-23-12)24(19,20)15-7-10-3-2-4-21-10/h5-6,8,10,15H,2-4,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHCGRFFGGCMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5610284.png)
![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)
![2,6-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5610316.png)



![2-{2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}acetamide](/img/structure/B5610337.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5610365.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)